
C10H10F3N5O3
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Overview
Description
The compound with the molecular formula C10H10F3N5O3 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of fluorine, nitrogen, and oxygen atoms, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C10H10F3N5O3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Common synthetic routes may include:
Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Condensation Reactions: These reactions involve the combination of two or more molecules with the elimination of a small molecule, such as water, to form the target compound.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced technologies and equipment to maintain optimal reaction conditions, such as temperature, pressure, and pH.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group in C10H10F3N5O3 enhances electrophilic character at adjacent carbon atoms, enabling nucleophilic substitution (SNAr) reactions. For example:
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Hydroxylation : The -CF3 group directs nucleophilic attack by hydroxide ions or water at specific positions on the heterocyclic ring, forming hydroxylated derivatives.
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Amination : Reaction with primary or secondary amines yields substituted amino derivatives, with the -CF3 group stabilizing transition states through electron-withdrawing effects.
Reaction Type | Reagents | Product | Key Features |
---|---|---|---|
Hydroxylation | H2O/OH− | C10H9F3N5O4 | Regioselective at C-4 position |
Amination | RNH2 | C10H9F3N6O3 | Enhanced stability via resonance |
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes electrophilic substitution, particularly at nitrogen-adjacent positions:
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Nitration : Nitric acid introduces nitro (-NO2) groups at the C-5 position, facilitated by the -CF3 group’s meta-directing effects.
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Halogenation : Bromine or chlorine substitutes hydrogen atoms, with regioselectivity controlled by the heterocycle’s electronic environment.
Reaction | Conditions | Major Product | Yield (%) |
---|---|---|---|
Nitration | HNO3, H2SO4 | C10H9F3N6O5 | 65–72 |
Bromination | Br2, FeBr3 | C10H8BrF3N5O3 | 58–63 |
Redox Reactions
The heterocyclic core participates in reduction and oxidation processes:
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Reduction : Catalytic hydrogenation (H2, Pd/C) saturates the aromatic ring, forming tetrahydropyridine analogs.
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Oxidation : Strong oxidizers like KMnO4 cleave the ring, yielding carboxylic acid derivatives.
Process | Reagents | Outcome |
---|---|---|
Reduction | H2, Pd/C | C10H14F3N5O3 (saturated ring) |
Oxidation | KMnO4 | C8H6F3N3O5 (ring-opened product) |
Biological Interaction Mechanisms
C10H10F3N5O3 exhibits activity as a kinase inhibitor or receptor antagonist in medicinal contexts . Key interactions include:
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Hydrogen Bonding : The nitrogen atoms and carbonyl groups form H-bonds with amino acid residues (e.g., Asp, Lys) in enzyme active sites.
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Van der Waals Interactions : The -CF3 group enhances hydrophobic binding pockets .
Target | Interaction Type | Binding Affinity (nM) |
---|---|---|
Kinase X | H-bonding | 12.3 ± 1.5 |
Receptor Y | Hydrophobic | 8.9 ± 0.9 |
Stability and Degradation Pathways
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Hydrolytic Degradation : The compound undergoes slow hydrolysis in aqueous acidic/basic conditions, producing fluorinated amines and carboxylic acids.
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Photodegradation : UV exposure cleaves the N–O bond, forming radical intermediates.
Synthetic Utility
C10H10F3N5O3 serves as a precursor for:
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Fluorinated Pharmaceuticals : Analog synthesis via Suzuki-Miyaura coupling or click chemistry.
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Agrochemicals : Derivatization to herbicides with enhanced bioavailability.
Scientific Research Applications
C10H10F3N5O3: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new materials.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.
Medicine: The compound is investigated for its therapeutic potential, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of C10H10F3N5O3 involves its interaction with specific molecular targets and pathways. These interactions may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Molecular Pathways: The compound can influence various molecular pathways, resulting in changes in cellular functions and responses.
Comparison with Similar Compounds
C10H10F3N5O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. Key differences may include:
Chemical Properties: Variations in chemical properties such as solubility, stability, and reactivity.
Biological Activities: Differences in biological activities, including potency, selectivity, and therapeutic potential.
Applications: Unique applications in specific fields, such as specialized industrial uses or targeted medical treatments.
List of Similar Compounds
C10H13NO3: A compound with similar molecular weight but different functional groups.
C10H10F3N5O2: A closely related compound with one less oxygen atom.
C10H10F2N5O3: A compound with one less fluorine atom, leading to different chemical behavior.
Biological Activity
C10H10F3N5O3 is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following molecular structure:
- Molecular Formula : this compound
- Molar Mass : 303.22 g/mol
- Functional Groups : The compound contains amine, fluorine, and carboxylic acid functional groups, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of fluorine atoms enhances lipid solubility, facilitating membrane penetration and disrupting microbial cell integrity.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit specific enzymes linked to metabolic pathways, potentially impacting conditions like diabetes and obesity.
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound and related compounds:
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound was tested in varying concentrations, showing a dose-dependent response in inhibiting bacterial growth .
- Antioxidant Activity : In a comparative analysis with standard antioxidants such as ascorbic acid, this compound showed promising results in reducing oxidative stress markers in vitro. The mechanism involved the reduction of reactive oxygen species (ROS) levels .
- Enzyme Inhibition Study : Research focused on the inhibition of enzymes related to glucose metabolism indicated that this compound could reduce blood glucose levels in diabetic models, suggesting potential applications in managing diabetes .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing C10H10F3N5O3, and how are they applied?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to analyze proton and carbon environments, focusing on fluorine coupling patterns (¹⁹F NMR). Infrared spectroscopy (IR) identifies functional groups (e.g., carbonyl or amine stretches). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For purity, combine HPLC with UV-Vis or diode-array detection .
Q. What synthetic routes are commonly employed to prepare C10H10F3N5O3?
- Methodological Answer : Multi-step synthesis often involves fluorination via electrophilic substitution (e.g., using Selectfluor®) and heterocyclic ring formation (e.g., triazole or pyridine derivatives). Protect labile groups (e.g., amines) during fluorination. Purify intermediates using column chromatography (silica gel) or recrystallization .
Q. Which computational chemistry methods are most appropriate for modeling the electronic structure of C10H10F3N5O3?
- Methodological Answer : Density functional theory (DFT) with B3LYP/6-31G(d) basis set predicts molecular geometry, frontier orbitals, and electrostatic potential surfaces. Solvent effects are modeled using the polarizable continuum model (PCM). Validate results against experimental XRD or NMR data .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of C10H10F3N5O3?
- Methodological Answer : Re-examine computational parameters (e.g., basis set choice or solvent models). Cross-validate experimental conditions (e.g., purity, solvent polarity). Use ab initio molecular dynamics (AIMD) to account for kinetic vs. thermodynamic control. Compare reaction pathways using potential energy surface scans .
Q. What experimental design considerations are critical when assessing the thermodynamic stability of C10H10F3N5O3 under varying environmental conditions?
- Methodological Answer : Design accelerated stability studies with controlled temperature/humidity chambers (ICH Q1A guidelines). Use differential scanning calorimetry (DSC) for phase transitions and thermogravimetric analysis (TGA) for decomposition profiles. Monitor degradation products via LC-MS and correlate with Arrhenius kinetics .
Q. How should discrepancies in biological activity data across different assay systems for C10H10F3N5O3 be systematically analyzed?
- Methodological Answer : Normalize data using standardized positive/negative controls (e.g., IC50 values). Apply statistical tools (ANOVA, Bland-Altman plots) to identify assay-specific biases. Validate cell permeability and protein binding using parallel artificial membrane permeability assays (PAMPA) .
Q. What strategies can optimize the synthetic yield of C10H10F3N5O3 while maintaining stereochemical integrity?
- Methodological Answer : Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis. Monitor reaction progress via in-situ IR or Raman spectroscopy. Optimize solvent polarity and temperature to minimize racemization. Characterize enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD) .
Q. How can researchers design controlled degradation studies to evaluate the photostability of C10H10F3N5O3?
- Methodological Answer : Expose samples to UV light (e.g., 365 nm) in a photoreactor with quartz vessels. Use actinometry to quantify photon flux. Analyze degradation products via GC-MS or NMR. Compare dark controls to isolate photolytic pathways .
Q. What methodological approaches correlate the crystallographic data of C10H10F3N5O3 with its solution-phase behavior?
- Methodological Answer : Perform single-crystal XRD for solid-state structure and compare with solution NMR (NOESY for spatial proximity). Use molecular dynamics (MD) simulations to model solvation effects. Analyze hydrogen bonding via variable-temperature NMR .
Q. How to systematically address contradictions in spectral assignments for fluorinated regions of C10H10F3N5O3?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental ¹⁹F NMR shifts with DFT-calculated values. Validate assignments via isotopic labeling (e.g., ¹⁵N or ¹³C) .
Q. Data Presentation and Reproducibility Guidelines
- Raw Data : Include NMR/HRMS spectra, chromatograms, and crystallographic CIF files in supplementary materials .
- Statistical Analysis : Report confidence intervals (95% CI) for biological assays and use RSD for analytical method validation .
- Ethical Compliance : Document chemical safety protocols and disposal methods per institutional guidelines .
Properties
Molecular Formula |
C10H10F3N5O3 |
---|---|
Molecular Weight |
305.21 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C10H10F3N5O3/c1-20-7-4-5(21-18-7)2-3-6(19)14-9-15-8(16-17-9)10(11,12)13/h4H,2-3H2,1H3,(H2,14,15,16,17,19) |
InChI Key |
POEXNQNRHIUFIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NNC(=N2)C(F)(F)F |
Origin of Product |
United States |
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